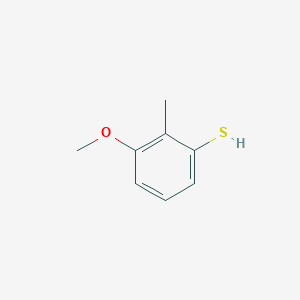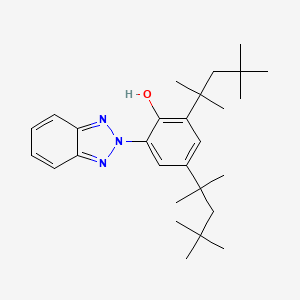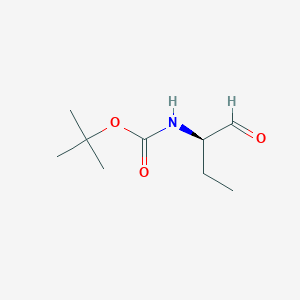![molecular formula C12H16O3 B8655872 (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol](/img/structure/B8655872.png)
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol
Vue d'ensemble
Description
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol is a chemical compound with a unique structure that includes a benzodioxepin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanol include other benzodioxepin derivatives and related ring systems such as:
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 2H-1,5-Benzodioxepin-7-methanol, 3,4-dihydro-, 7-methanesulfonate
- 2H-1,5-Benzodioxepin-7-methanol, 3,4-dihydro-α-methyl-
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methanol and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to similar compounds .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(2)7-14-10-4-3-9(6-13)5-11(10)15-8-12/h3-5,13H,6-8H2,1-2H3 |
Clé InChI |
SQKHLGIMURSGBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=C(C=C(C=C2)CO)OC1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B8655808.png)
![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)

![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)








